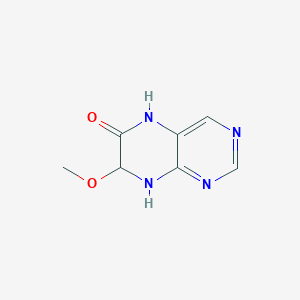
7-Methoxy-7,8-dihydropteridin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Pteridinol,7,8-dihydro-7-methoxy-(7CI) is a chemical compound with the molecular formula C7H8N4O2 and a molecular weight of 180.16. It is also known by the synonym 7-methoxy-7,8-dihydropteridin-6(5H)-one . This compound is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pteridinol,7,8-dihydro-7-methoxy-(7CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aminopyrimidine with a methoxy-substituted aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and specific temperature and pH ranges to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 6-Pteridinol,7,8-dihydro-7-methoxy-(7CI) may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Pteridinol,7,8-dihydro-7-methoxy-(7CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert it to more reduced forms of pteridinol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
6-Pteridinol,7,8-dihydro-7-methoxy-(7CI) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions involving pteridine cofactors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active pteridines.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Pteridinol,7,8-dihydro-7-methoxy-(7CI) involves its interaction with specific enzymes and receptors in biological systems. It can act as a cofactor or inhibitor in enzymatic reactions, influencing various metabolic pathways. The molecular targets include enzymes involved in the biosynthesis and metabolism of pteridines, which are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of 6-Pteridinol,7,8-dihydro-7-methoxy-(7CI), with a simpler structure.
Folic Acid: A pteridine derivative with significant biological activity, used as a vitamin supplement.
Methotrexate: A pteridine analog used as a chemotherapy agent.
Uniqueness
6-Pteridinol,7,8-dihydro-7-methoxy-(7CI) is unique due to its specific methoxy substitution and reduced form, which confer distinct chemical and biological properties.
Properties
CAS No. |
89853-05-4 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
7-methoxy-7,8-dihydro-5H-pteridin-6-one |
InChI |
InChI=1S/C7H8N4O2/c1-13-7-6(12)10-4-2-8-3-9-5(4)11-7/h2-3,7H,1H3,(H,10,12)(H,8,9,11) |
InChI Key |
BJZOVSMHEPOYEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(=O)NC2=CN=CN=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
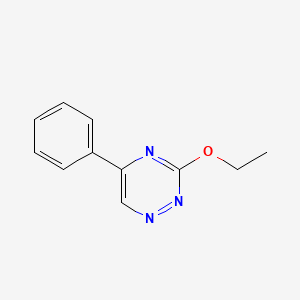
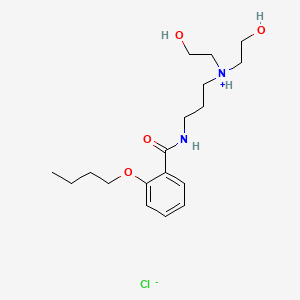
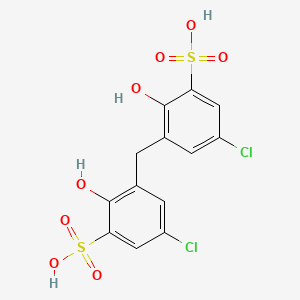
![Dimethyl (2'Z)-1,3-diethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B13791463.png)
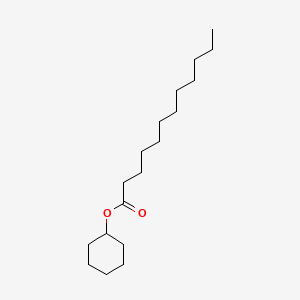
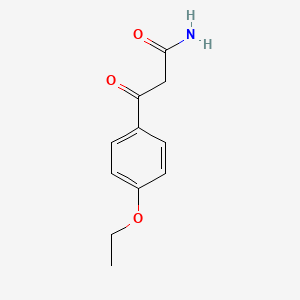
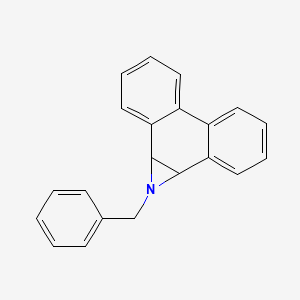
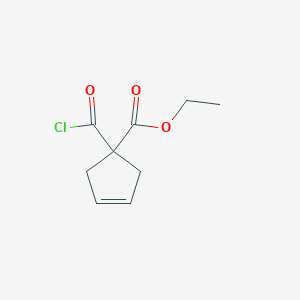
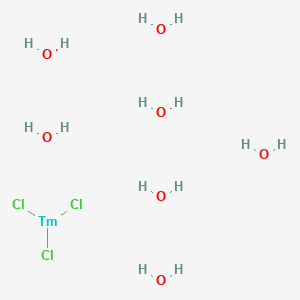
![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)
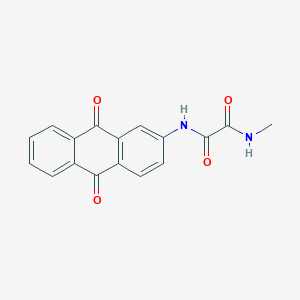
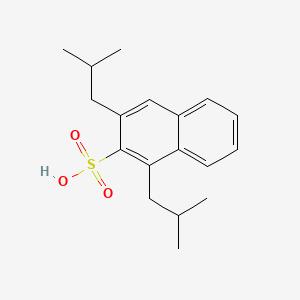
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
